molecular formula C8H3BrClF3O B3038837 4-Bromo-3-(trifluoromethyl)benzoyl chloride CAS No. 914636-26-3

4-Bromo-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B3038837
CAS No.: 914636-26-3
M. Wt: 287.46 g/mol
InChI Key: SMHDYUSXHFGSOR-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3BrClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the benzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride
  • 3-Bromobenzotrifluoride
  • 4-(Trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

4-Bromo-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making the compound highly reactive and versatile in various chemical transformations. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-1-4(7(10)14)3-5(6)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDYUSXHFGSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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